molecular formula C11H17N3O2 B13488771 1-Amino-3-(4-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid

1-Amino-3-(4-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13488771
M. Wt: 223.27 g/mol
InChI Key: GSAZPZSAMAJBOH-UHFFFAOYSA-N
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Description

1-Amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a high-purity chemical building block designed for advanced research and development, particularly in the fields of medicinal chemistry and neuropharmacology. This compound features a cyclohexane ring core that is strategically substituted with both an amino group and a 4-methyl-1H-pyrazol-1-yl moiety, creating a unique molecular scaffold. Its structure is closely related to that of compounds investigated for their activity on neurotensin receptors, which are prominent targets in the central nervous system . Research into neurotensin receptors is significant for developing novel therapeutic strategies, as they are known to mediate non-opioid analgesia and are implicated in conditions including chronic pain, schizophrenia, and Parkinson's disease . The primary research value of this compound lies in its potential as a key intermediate for the synthesis of more complex, biologically active molecules. Its functional groups make it amenable to further chemical modifications, allowing researchers to explore structure-activity relationships. Compounds with this general structure have been identified as selective ligands for neurotensin receptor subtypes (such as NTS2), and the discovery of such non-peptide compounds is a significant focus in the quest to overcome the limitations of peptide-based therapeutics . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-amino-3-(4-methylpyrazol-1-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-8-6-13-14(7-8)9-3-2-4-11(12,5-9)10(15)16/h6-7,9H,2-5,12H2,1H3,(H,15,16)

InChI Key

GSAZPZSAMAJBOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2CCCC(C2)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole Intermediates

The pyrazole moiety, particularly the 4-methyl-1H-pyrazol-1-yl group, is typically prepared via a Knorr-type [3 + 2] cyclization reaction. This involves the condensation of 4-aryl-2,4-diketoesters with arylhydrazines in acidic media (e.g., acetic acid) under reflux conditions.

  • General Reaction Conditions:

    • Reagents: 4-aryl-2,4-diketoesters and arylhydrazines.
    • Solvent: Acetic acid.
    • Temperature: Reflux (~118 °C).
    • Time: Approximately 4 hours.
  • Post-reaction Processing:

    • The resulting pyrazole esters are hydrolyzed using lithium hydroxide (LiOH) in dioxane at room temperature over 16 hours to yield the corresponding pyrazole carboxylic acids.

This method was refined by Labeeuw and later improved by Jiang et al. and Baxendale et al., providing higher yields and purity of pyrazole intermediates essential for further coupling reactions.

Coupling with Amino Acid Esters

The key step in forming the target compound is the amide bond formation between the pyrazole carboxylic acid and an amino acid ester derivative of cyclohexane.

  • Coupling Reagents:

    • O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) or PyBOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate).
    • Base: Triethylamine or N,N-diisopropylethylamine (DIPEA).
  • Procedure:

    • The pyrazole carboxylic acid and amino acid ester are dissolved in an appropriate solvent (e.g., DMF or dichloromethane).
    • Coupling reagents and base are added at room temperature.
    • Reaction times vary from 1 to 16 hours depending on conditions.
  • Stereochemical Considerations:

    • Use of tert-butyl esters of amino acids is preferred over methyl esters to avoid racemization during coupling.
    • Diastereomeric mixtures often result and are separated by chiral chromatography.

Hydrolysis to Final Acid

After coupling, the ester intermediate is hydrolyzed to the free carboxylic acid under basic or acidic conditions:

  • Basic Hydrolysis:

    • LiOH in dioxane or THF/methanol/water mixtures.
    • Temperature: Room temperature to 60 °C.
    • Time: 16 hours typically.
  • Acidic Hydrolysis:

    • Trifluoroacetic acid (TFA) in dichloromethane.
    • Shorter reaction times but harsher conditions.

Hydrolysis yields the final 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid with retention of stereochemistry.

Detailed Synthetic Scheme Summary

Step Reaction Type Reagents & Conditions Outcome/Notes
1 Pyrazole ring formation 4-aryl-2,4-diketoester + arylhydrazine, HOAc, reflux 4 h Pyrazole ester intermediate
2 Ester hydrolysis LiOH, dioxane, RT, 16 h Pyrazole carboxylic acid
3 Amide coupling Pyrazole acid + amino acid ester, HBTU or PyBOP, base, RT, 1–16 h Amide ester intermediate (diastereomeric mix)
4 Ester hydrolysis to acid LiOH or TFA, appropriate solvent, RT to 60 °C, 16 h Final target acid compound
5 Diastereomer separation (if needed) Chiral SFC chromatography (e.g., ChiralPak AD-H or IC-H columns) Pure stereoisomers isolated

Research Outcomes and Analytical Data

  • Yields:

    • Pyrazole intermediates: 45–84% depending on substituents and conditions.
    • Coupling steps: Typically 40–80% yields.
    • Final hydrolysis: Quantitative to near-quantitative.
  • Purity and Stereochemistry:

    • Diastereomeric mixtures are common after coupling.
    • Chiral separation techniques such as Supercritical Fluid Chromatography (SFC) with chiral stationary phases (ChiralPak AD-H or IC-H) are employed to isolate pure stereoisomers.
  • Characterization:

    • NMR (1H, 13C) confirms structure and substitution.
    • Mass spectrometry (ES+) matches expected molecular weights.
    • Optical rotation and chiral chromatography confirm stereochemical integrity.

Summary and Professional Insights

The synthesis of 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a multi-step process combining classical pyrazole ring formation with modern peptide coupling techniques. The process benefits from:

  • Improved pyrazole synthesis protocols ensuring high purity intermediates.
  • Use of coupling reagents like HBTU and PyBOP that minimize racemization.
  • Careful choice of amino acid ester protecting groups (tert-butyl preferred).
  • Advanced chromatographic methods for stereoisomer purification.

This methodology is supported by multiple peer-reviewed studies and patents, ensuring reliability and reproducibility for research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(4-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-3-(4-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds or ionic interactions with biological molecules, influencing the compound’s bioactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of cyclohexane-carboxylic acid derivatives with heterocyclic substituents. Below is a detailed comparison with structurally similar compounds:

Table 1: Comparative Analysis of Structural Features and Properties

Compound Name Substituent Position & Group Ring System Key Functional Groups Reported Applications Availability Status
1-Amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid 1-Amino, 3-(4-methylpyrazol-1-yl) Cyclohexane -COOH, -NH₂, pyrazole Not reported Discontinued
1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid (CAS: 748778-12-3) 1-Amino, 3-(imidazol-1-yl) Cyclohexane -COOH, -NH₂, imidazole Not reported Discontinued
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid 1-Allyl, 3-amino, 4-COOH Pyrazole -COOH, -NH₂, allyl Agrochemicals (e.g., pyrazosulfuron analogs) Available (synthetic)
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexane-carboxylic acid 4-(Sulfonamido-methyl) Cyclohexane -COOH, sulfonamide Metal ion complexation Research-grade
1-(4-Methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (CAS: 926261-82-7) 3-COOH, cyclopenta-pyrazole Cyclopenta-pyrazole -COOH, methylphenyl Not reported Discontinued

Key Structural and Functional Differences

Pyrazole vs. Imidazole Substituents: The 4-methylpyrazole group in the target compound provides a less basic heterocycle compared to imidazole analogs (e.g., 1-amino-3-(1H-imidazol-1-yl)...), which may influence solubility and hydrogen-bonding capabilities . Imidazole derivatives often exhibit stronger coordination with metal ions due to their higher basicity, whereas pyrazole-containing compounds are more commonly used in agrochemicals .

Backbone Rigidity :

  • Cyclohexane-based compounds (e.g., target compound, sulfonamide derivative ) offer conformational flexibility, while cyclopenta-pyrazole systems (e.g., CAS: 926261-82-7 ) introduce steric constraints that may affect binding interactions.

Biological Activity

1-Amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is an organic compound notable for its unique structural features, including an amino group, a carboxylic acid group, and a pyrazole moiety. This combination of functional groups suggests potential biological activities, which have been the subject of various studies.

  • Molecular Formula : C11H17N3O2
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 2137481-44-6

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. For instance, studies involving binding affinity assays are crucial for elucidating its mechanism of action. Techniques like surface plasmon resonance and isothermal titration calorimetry can quantify these interactions, providing insights into the compound's potential therapeutic uses.

Inhibition Studies

Several studies have evaluated the inhibitory effects of 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid on various biological pathways. For example:

  • FABP4 Inhibition : Research shows that certain derivatives exhibit potent inhibition of fatty acid-binding protein 4 (FABP4), which plays a role in metabolic diseases. The IC50 values for these compounds were reported, indicating their effectiveness compared to established ligands .

Structure-Activity Relationship (SAR)

The compound's structure suggests that modifications to the pyrazole ring or cyclohexane structure could significantly impact its biological activity. For instance, methyl substitutions in the pyrazole ring may alter binding affinities and pharmacokinetic properties, which are essential for optimizing therapeutic efficacy .

Case Study 1: FABP4 Inhibition

A study published in MDPI evaluated a series of compounds structurally related to 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid for their ability to inhibit FABP4. The most effective compound demonstrated an IC50 value lower than that of arachidonic acid, a known FABP4 ligand, highlighting its potential as a therapeutic agent in metabolic disorders .

Compound NameIC50 (µM)Remarks
Arachidonic Acid3.42Established ligand
Compound from Study2.97Potent FABP4 inhibitor

Case Study 2: Binding Affinity Assays

In another study focusing on receptor interactions, 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid was tested for its binding affinity to specific receptors involved in inflammatory pathways. Results indicated significant binding, suggesting its role in modulating inflammatory responses .

Q & A

Q. What are the common synthetic strategies for preparing amino-pyrazole-carboxylic acid derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Amino-pyrazole-carboxylic acid derivatives are typically synthesized via cyclocondensation of hydrazines with β-keto esters or via functionalization of pre-formed pyrazole rings. For example, the synthesis of 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid involves multi-step reactions starting from hydrazine derivatives and carbonyl compounds under controlled pH and temperature . Key factors include:
  • Catalysts : Use of acid/base catalysts (e.g., acetic acid or NaOH) to optimize cyclization.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature : Reactions often proceed at 60–100°C to achieve high yields (70–90%) while avoiding decomposition.
  • Reference : Similar protocols for pyrazole-3-carboxylic acid derivatives emphasize the role of substituents (e.g., allyl or benzyl groups) in directing regioselectivity .

Q. How is the molecular structure of amino-pyrazole-carboxylic acid derivatives characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural elucidation involves:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents on the pyrazole ring (e.g., amino protons resonate at δ 5–6 ppm, carboxylic acid protons at δ 10–12 ppm).
  • X-ray Crystallography : Determines spatial arrangement and hydrogen-bonding networks. For 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid , intermolecular hydrogen bonds between the amino and carboxylic acid groups stabilize the crystal lattice, with bond lengths of 2.8–3.0 Å .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks for C8_8H10_{10}N3_3O2_2 at m/z 180.0772).

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in NMR or X-ray crystallography data when analyzing amino-pyrazole-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Mitigation strategies include:
  • Variable-Temperature NMR : Identifies tautomeric equilibria (e.g., pyrazole ring proton shifts at low temperatures).
  • DFT Calculations : Compare experimental and computed 1^1H NMR chemical shifts to validate assignments.
  • Crystallographic Refinement : For X-ray data, use software like SHELX to model disorder or hydrogen-bonding ambiguities. In 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid , hydrogen bonds were resolved by analyzing O–H···N interactions in the asymmetric unit .

Q. How do substituents on the pyrazole ring (e.g., fluorine, methyl groups) affect the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Substituents modulate lipophilicity, electronic effects, and binding affinity:
  • Fluorine : In 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , fluorine enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation .
  • Methyl Groups : A 4-methyl substituent on the pyrazole ring (as in the target compound) increases steric bulk, potentially improving selectivity for enzyme active sites.
  • Amino Groups : The amino moiety facilitates hydrogen bonding with biological targets (e.g., kinases or GPCRs), as seen in pyrazole-based kinase inhibitors .
  • Experimental Validation : LogP measurements and in vitro assays (e.g., enzymatic inhibition) quantify these effects.

Q. What are the key safety considerations when handling pyrazole-carboxylic acid derivatives in laboratory settings?

  • Methodological Answer : Safety protocols derived from pyrazole safety data sheets include:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 µm) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose as hazardous waste.
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the carboxylic acid group.

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